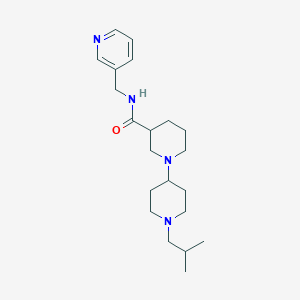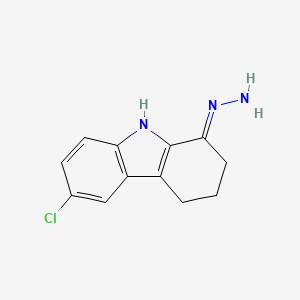![molecular formula C23H31NO2 B6051383 [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6051383.png)
[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol, also known as MPMP, is a chemical compound that has been studied for its potential use as a therapeutic agent.
作用機序
[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol acts as a partial agonist at the mu-opioid receptor and a weak antagonist at the dopamine D2 receptor. This unique mechanism of action may contribute to its potential therapeutic effects, particularly in the treatment of addiction. [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has also been shown to affect other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and anxiolysis. [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms underlying these effects are not yet fully understood.
実験室実験の利点と制限
[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. It has a high affinity for certain receptors in the brain, making it a useful tool for studying these receptors. [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to the use of [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol in lab experiments. Its effects may vary depending on the animal model used, and its use in humans has not yet been extensively studied.
将来の方向性
There are several future directions for research on [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. Further research is needed to fully understand the mechanisms underlying its effects on drug-seeking behavior. Another area of interest is its potential use in the treatment of depression and anxiety. Research is needed to determine its efficacy and safety in humans. Additionally, further research is needed to fully understand the biochemical and physiological effects of [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol, particularly its effects on neurotransmitter systems in the brain.
合成法
[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-methoxybenzyl chloride, 3-phenylpropanol, and piperidine. The final product is obtained through a process of purification and isolation. The synthesis of [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has been extensively studied, and various methods have been developed to improve the yield and purity of the compound.
科学的研究の応用
[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction. Research has shown that [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has a unique mechanism of action that is different from other drugs currently used for these conditions. [1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has been shown to have a high affinity for certain receptors in the brain, including the mu-opioid receptor and the dopamine D2 receptor.
特性
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]-3-(3-phenylpropyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-26-22-13-6-5-12-21(22)17-24-16-8-15-23(18-24,19-25)14-7-11-20-9-3-2-4-10-20/h2-6,9-10,12-13,25H,7-8,11,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNBHEVHEAPKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC(C2)(CCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6051303.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6051314.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6051322.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B6051324.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051332.png)
![3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone](/img/structure/B6051339.png)
![2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6051352.png)
![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6051358.png)

![N-(4-bromophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6051372.png)


![4-cyclopentyl-3-{2-oxo-2-[4-(2-thienylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6051399.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6051407.png)